molecular formula C10H11ClO3 B3406067 (3R,4R)-4-(4-chlorophenoxy)tetrahydrofuran-3-ol CAS No. 2165806-32-4

(3R,4R)-4-(4-chlorophenoxy)tetrahydrofuran-3-ol

Cat. No. B3406067
CAS RN: 2165806-32-4
M. Wt: 214.64
InChI Key: QTMIOGRZAOZECU-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-4-(4-chlorophenoxy)tetrahydrofuran-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as Chlorphenolone and has a molecular formula of C10H11ClO2.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(4-chlorophenoxy)tetrahydrofuran-3-ol is not well understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process. It may also inhibit the replication of viruses by interfering with their ability to bind to host cells.
Biochemical and Physiological Effects:
(3R,4R)-4-(4-chlorophenoxy)tetrahydrofuran-3-ol has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the replication of viruses, and inhibit the growth of tumor cells. It has also been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using (3R,4R)-4-(4-chlorophenoxy)tetrahydrofuran-3-ol in lab experiments is its potential use in the development of new drugs. However, one of the limitations is that the mechanism of action of this compound is not well understood, which makes it challenging to develop drugs based on its properties.

Future Directions

There are several future directions for research on (3R,4R)-4-(4-chlorophenoxy)tetrahydrofuran-3-ol. One of the significant areas of research is in the development of new drugs for the treatment of cancer and viral infections. Future studies could focus on understanding the mechanism of action of this compound and identifying its molecular targets. Additionally, research could focus on identifying potential side effects of this compound and developing methods to mitigate them.
Conclusion:
In conclusion, (3R,4R)-4-(4-chlorophenoxy)tetrahydrofuran-3-ol is a chemical compound that has potential use in various research applications, particularly in the development of new drugs for the treatment of cancer and viral infections. While the mechanism of action of this compound is not well understood, future research could focus on identifying its molecular targets and developing drugs based on its properties. Overall, this compound has significant potential in the field of medicinal chemistry and warrants further investigation.

Scientific Research Applications

(3R,4R)-4-(4-chlorophenoxy)tetrahydrofuran-3-ol has been studied for its potential use in various research applications. One of the significant areas of research is in the field of medicinal chemistry. This compound has been found to exhibit antitumor and antiviral activities, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMIOGRZAOZECU-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)OC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)OC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-4-(4-chlorophenoxy)tetrahydrofuran-3-ol
Reactant of Route 2
Reactant of Route 2
(3R,4R)-4-(4-chlorophenoxy)tetrahydrofuran-3-ol
Reactant of Route 3
(3R,4R)-4-(4-chlorophenoxy)tetrahydrofuran-3-ol
Reactant of Route 4
(3R,4R)-4-(4-chlorophenoxy)tetrahydrofuran-3-ol
Reactant of Route 5
(3R,4R)-4-(4-chlorophenoxy)tetrahydrofuran-3-ol
Reactant of Route 6
(3R,4R)-4-(4-chlorophenoxy)tetrahydrofuran-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.